molecular formula C16H16O3 B1661914 2-Benzyloxybenzyl Acetate CAS No. 1073234-31-7

2-Benzyloxybenzyl Acetate

Cat. No.: B1661914
CAS No.: 1073234-31-7
M. Wt: 256.30
InChI Key: AEQBBYFCUOIBIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxybenzyl Acetate typically involves the esterification of 2-benzyloxybenzyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-Benzyloxybenzyl Alcohol+Acetic Acid2-Benzyloxybenzyl Acetate+Water\text{2-Benzyloxybenzyl Alcohol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} 2-Benzyloxybenzyl Alcohol+Acetic Acid→2-Benzyloxybenzyl Acetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to maintain a high conversion rate and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products:

Scientific Research Applications

2-Benzyloxybenzyl Acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyloxybenzyl Acetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in enzymatic studies, it may act as a substrate or inhibitor, affecting the activity of enzymes. The pathways involved often include ester hydrolysis and subsequent interactions with cellular components .

Comparison with Similar Compounds

    2-Benzyloxybenzyl Alcohol: Similar structure but with a hydroxyl group instead of an acetate group.

    2-Benzyloxybenzoic Acid: Contains a carboxylic acid group instead of an acetate group.

    2-Benzyloxybenzaldehyde: Contains an aldehyde group instead of an acetate group.

Uniqueness: 2-Benzyloxybenzyl Acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in esterification reactions and as a precursor in the synthesis of more complex molecules .

Properties

IUPAC Name

(2-phenylmethoxyphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13(17)18-12-15-9-5-6-10-16(15)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQBBYFCUOIBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659772
Record name [2-(Benzyloxy)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073234-31-7
Record name [2-(Benzyloxy)phenyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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